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Compound of Interest

Compound Name:
Amyloid beta-protein (25-35)

amide

CAS No.: 147490-49-1

Cat. No.: B589909

Get Quote

Executive Summary
The amyloid beta fragment 25-35 amide (A

-NH

) represents the biologically active transmembrane domain of the full-length Alzheimer’s
peptide. Unlike the full-length A

, which follows a classical nucleation-dependent polymerization mechanism with a distinct lag
phase, A

exhibits unique "downhill" aggregation kinetics due to its extreme hydrophobicity and lack of
flanking hydrophilic residues.

This guide provides a rigorous technical analysis of the A

amide aggregation pathway, detailing the physicochemical drivers, kinetic modeling, and a
validated experimental workflow for reproducible fibrillization.
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Molecular Architecture & Physicochemical
Properties[1][2][3][4]
Sequence and Amidation
The sequence of A

is H-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-NH

.[1]

C-Terminal Amidation: The "amide" modification is critical. In the full-length protein, Met35 is

peptide-bonded to Val36, meaning it lacks a free carboxylate charge. Synthesizing the

fragment with a C-terminal amide (–CONH

) mimics this native electrostatic environment, preventing the artificial repulsion that a C-
terminal carboxylate (–COO

) would introduce. This modification significantly enhances aggregation propensity compared
to the free acid form.

Hydrophobicity: The region 29-35 (GAIIGLM) is highly hydrophobic. Without the N-terminal

charged domain of the full-length peptide, this fragment collapses rapidly into

-sheet structures.

Structural Transition
In organic solvents (e.g., HFIP) or at low pH, the peptide adopts a helical or random coil

conformation. Upon dilution into aqueous buffer (pH 7.4), it undergoes a rapid conformational

switch:

The Aggregation Pathway[3][5][6]
Unlike A

, which requires secondary nucleation (fibril surface catalysis) to explode into exponential
growth, A
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often follows a Nucleation-Independent (Downhill) Polymerization or a Rapid Primary
Nucleation model depending on concentration.

Pathway Diagram
The following diagram illustrates the rapid flux from monomer to fibril, highlighting the critical

"seed-competent" oligomer stage.
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Caption: Kinetic pathway of A

amide aggregation. Note the rapid transition to oligomers, often bypassing a discernible lag
phase at high concentrations.

Kinetic Profiling
Kinetic Phases
While full-length A

shows a sigmoidal curve (Lag

Growth

Plateau), A

kinetics are concentration-dependent:

High Conc. (>100

M): Hyperbolic curve (immediate aggregation). The lag time (

) approaches zero.

Low Conc. (<50
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M): Short sigmoidal curve.

Mathematical Modeling
To quantify kinetics using Thioflavin T (ThT) fluorescence, fit the data to the Boltzmann

Sigmoidal Equation:

Parameter Definition Biological Significance

Maximum Fluorescence
Extent of fibrillization (fibril

load).

Time to half-max Aggregation rate midpoint.

Rate constant (slope)
Cooperativity of

polymerization.

Lag Time . Time required for nucleation.

Experimental Workflows (The "How-To")
Reproducibility in amyloid research is plagued by "pre-seeded" starting materials. This protocol

ensures a pristine monomeric start.

Pre-treatment (Monomerization)
Objective: Erase "structural memory" (pre-existing aggregates) using HFIP (1,1,1,3,3,3-

hexafluoro-2-propanol).

Dissolution: Dissolve lyophilized A

amide in 100% HFIP to a concentration of 1 mg/mL.

Incubation: Sonicate in a water bath for 10 minutes; incubate at Room Temp (RT) for 1 hour.

Aliquot: Dispense into microcentrifuge tubes.

Evaporation: Evaporate HFIP under a gentle stream of N
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gas or in a fume hood overnight to form a transparent peptide film.

Vacuum Drying: Desiccate under vacuum for 1 hour to remove trace solvent. Store films at

-80°C.

Aggregation Assay (ThT Fluorescence)
Objective: Real-time monitoring of

-sheet formation.

Reagents:

Buffer: PBS (10 mM Phosphate, 150 mM NaCl, pH 7.4). Note: Filter through 0.22

m.

ThT Stock: 1 mM in water (filtered).

Peptide Stock: Re-suspend peptide film in dry DMSO to 5 mM (ensure complete dissolution).

Protocol:

Prepare Master Mix: Dilute peptide DMSO stock into PBS to reach 100

M final peptide concentration.

Add ThT: Add ThT to a final concentration of 20

M.

Plate Loading: Load 100

L per well into a black 96-well plate (clear bottom).

Measurement:

Instrument: Fluorescence Plate Reader.

Temp: 37°C.
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Excitation: 440-450 nm.

Emission: 480-485 nm.

Read Interval: Every 5–10 minutes for 4–6 hours.

Shaking: Optional (shaking accelerates kinetics; static mimics quiescent conditions).

Workflow Diagram
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Caption: Step-by-step experimental workflow for preparing and assaying A

aggregation.

Factors Modulating Kinetics
Understanding these variables is crucial for troubleshooting and drug screening.

pH and Ionic Strength
pH 7.4 (PBS): Promotes rapid fibrillization. The salt bridges and hydrophobic effect drive

assembly.

pH 3.0 (Acidic): Peptide may form amorphous aggregates rather than ordered fibrils.

Aggregates formed at pH 3.0 often fail to seed aggregation when shifted to pH 7.4, indicating

distinct structural polymorphs [2].

Peptide Concentration
A

aggregation is highly concentration-dependent.[2]

< 20

M: Aggregation is slow and may not reach a detectable plateau within hours.

> 50

M: The lag phase vanishes. This is the "critical concentration" range for rapid self-assembly.

Solvent Effects[5]
DMSO: Used to keep the peptide monomeric in the stock solution. Final DMSO

concentration in the assay should be kept constant (e.g., 1-2%) to avoid solvent-induced

inhibition.
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Lipids: Presence of negatively charged lipid vesicles (e.g., PS/PC) accelerates aggregation,

as the membrane interface catalyzes nucleation [5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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